4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O3S/c1-16-10-12-20(13-11-16)33(30,31)22-15-21(28-23(29-22)17-6-3-2-4-7-17)32-19-9-5-8-18(14-19)24(25,26)27/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKVYXJPGZGYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule. This can be achieved through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its target. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares the target compound with key analogs:
Electronic and Steric Effects
- Sulfonyl vs. Sulfanyl : The sulfonyl group (-SO₂-) in the target compound is more electron-withdrawing than the sulfanyl (-S-) group in its analog , which may reduce nucleophilic attack susceptibility and enhance metabolic stability.
- Trifluoromethyl Phenoxy: The 3-(trifluoromethyl)phenoxy group is a common motif in bioactive compounds (e.g., agrochemicals, kinase inhibitors) due to its stability and hydrophobic interactions .
Biological Activity
4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine is a sulfonamide derivative characterized by a complex molecular structure that includes a pyrimidine core and various functional groups, notably a sulfonyl group and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Structural Characteristics
The compound's structure is defined by the following features:
- Pyrimidine Core : Central to its biological activity, it is known for interactions with various biological targets.
- Sulfonyl Group : Enhances the compound's reactivity and biological interactions.
- Trifluoromethyl Group : Associated with increased metabolic stability and bioactivity.
Molecular Formula
Biological Activities
Research indicates that derivatives similar to this compound exhibit diverse biological activities:
Antibacterial Activity
The compound has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria. This suggests potential applications in treating bacterial infections, particularly in the context of antibiotic resistance.
Antifungal Activity
In vitro studies have demonstrated that compounds with similar structures possess antifungal properties. For instance, studies on trifluoromethyl pyrimidine derivatives have shown promising antifungal activity against various pathogens, indicating that this compound may also exhibit similar effects.
Anticancer Activity
Recent research highlights the anticancer potential of pyrimidine derivatives. Compounds analogous to this compound have shown efficacy against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer).
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, modulating their activity and leading to various biological outcomes.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrimidine core.
- Introduction of the sulfonyl group.
- Functionalization with phenoxy and trifluoromethyl groups.
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds along with their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sulfadiazine | Sulfonamide derivative | Antibacterial activity against various pathogens |
| Trimethoprim | Dihydrofolate reductase inhibitor | Effective against bacterial infections |
| Pyrimethamine | Antimalarial agent | Selective inhibitor of malarial plasmodia |
Case Studies and Research Findings
- Antifungal Activity : A study evaluated the antifungal efficacy of several pyrimidine derivatives. Compounds demonstrated inhibition rates against Botrytis cinerea that were comparable or superior to established antifungal agents like tebuconazole .
- Anticancer Activity : In a series of tests conducted on cancer cell lines, certain pyrimidine derivatives exhibited significant cytotoxicity at concentrations lower than standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for 4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine, and how can reaction yields be optimized?
Synthesis typically involves multi-step reactions, such as Suzuki coupling for aryl-aryl bond formation and nucleophilic aromatic substitution for sulfonyl/phenoxy group introduction. Key steps include:
- Step 1 : Preparation of the pyrimidine core via cyclocondensation of β-keto esters with amidines or thioureas under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .
- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 0–5°C to prevent side reactions .
- Step 3 : Phenoxy group installation via Ullmann coupling with 3-(trifluoromethyl)phenol using CuI/1,10-phenanthroline catalysis in DMSO at 110°C .
Yield Optimization : Use inert atmospheres (N₂/Ar), stoichiometric excess (1.2–1.5 eq) of coupling partners, and monitor intermediates via TLC/HPLC to ensure stepwise purity >95% .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H/¹³C NMR. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H⋯O bonds between sulfonyl and pyrimidine groups) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
Q. What preliminary biological screening approaches are suitable for evaluating its therapeutic potential?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphatases using fluorogenic substrates. IC₅₀ values <1 μM suggest high potency .
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Test on human cell lines (e.g., HeLa, HEK293) via MTT assay. A selectivity index (IC₅₀ healthy cells / IC₅₀ cancer cells) >10 indicates therapeutic potential .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Sulfonyl Group : Replacing 4-methylphenylsulfonyl with methylsulfonyl reduces steric hindrance, enhancing kinase binding affinity but increasing cytotoxicity .
- Trifluoromethylphenoxy : Substituting 3-CF₃ with 4-CF₃ improves metabolic stability (t₁/₂ >6 hours in liver microsomes) due to reduced CYP450 interaction .
- Quantitative SAR (QSAR) : Use Gaussian-based DFT calculations to correlate electron-withdrawing effects (Hammett σ values) with antimicrobial activity .
Q. How can contradictory data in solubility and stability studies be resolved?
- Solubility Discrepancies :
- Experimental Design : Compare results from shake-flask (pH 7.4 PBS) vs. nephelometry. Discrepancies often arise from polymorphic forms; characterize via PXRD .
- Stability : Under UV light (ICH Q1B), degradation products (e.g., sulfonic acid derivatives) form via C–S bond cleavage. Monitor via LC-MS and adjust storage conditions (amber glass, -20°C) .
Q. What advanced techniques elucidate its environmental fate and degradation pathways?
Q. How can computational methods guide the optimization of its pharmacokinetic properties?
- ADME Prediction :
- LogP : SwissADME predicts cLogP ~3.5, suggesting moderate blood-brain barrier penetration.
- CYP Inhibition : Schrödinger’s QikProp flags CYP3A4 inhibition (Ki <1 μM), necessitating structural tweaks (e.g., replacing phenyl with pyridyl) .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding (>90% reduces free drug availability) .
Q. What strategies address low bioavailability in preclinical models?
- Formulation :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the phenoxy moiety to increase intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
